Product packaging for 8-(4-Bromophenyl)quinoline(Cat. No.:CAS No. 1393817-78-1)

8-(4-Bromophenyl)quinoline

Cat. No.: B8818835
CAS No.: 1393817-78-1
M. Wt: 284.15 g/mol
InChI Key: RAFPKRKWQYIVDC-UHFFFAOYSA-N
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Description

General Overview of Quinoline (B57606) Derivatives in Advanced Chemical Disciplines

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. cymitquimica.com This fundamental structure is the scaffold for a vast array of derivatives that have found indispensable roles across numerous advanced chemical disciplines. researchgate.netnih.gov In medicinal chemistry, quinoline derivatives are a well-established pharmacophore, forming the core of many synthetic compounds with a wide spectrum of pharmacological activities. nih.govcsic.eschemdiv.com Their applications are not limited to medicine; they are also crucial in materials science, where their unique electronic and photophysical properties are harnessed for the development of organic light-emitting diodes (OLEDs), dyes, and sensors. nih.govbeilstein-journals.org Furthermore, in the realm of synthetic chemistry, quinolines serve as versatile building blocks and ligands in catalysis. researchgate.net

Significance of Substituted Quinoline Architectures in Contemporary Chemical Research

The strategic placement of substituents on the quinoline core dramatically influences its physicochemical and biological properties. numberanalytics.com The reactivity of the quinoline ring is dictated by the electron-withdrawing nature of the nitrogen atom, which generally directs electrophilic substitution to the 5- and 8-positions of the benzene ring. numberanalytics.com The type and position of the substituent can modulate this reactivity, as well as steric and electronic properties, which in turn affects how the molecule interacts with biological targets or participates in chemical reactions. cymitquimica.comnumberanalytics.com

For instance, the introduction of a hydroxyl group at the 8-position, as seen in 8-hydroxyquinoline (B1678124), creates a powerful bidentate chelating agent capable of forming stable complexes with a variety of metal ions. mdpi.com This property is fundamental to its use in analytical chemistry and its diverse biological activities. mdpi.com Similarly, the addition of styryl groups at the 2-position and other substituents at the 8-position has been shown to impact the molecule's planarity and cytotoxic properties against cancer cell lines. scilit.comacs.org The position of substituents can also have a profound effect on the optical properties of quinoline derivatives, with a substituent at the 8-position often having a greater impact than one at the 3-position. beilstein-journals.org

Rationale for Investigating 8-(4-Bromophenyl)quinoline as a Key Chemical Entity

The investigation of this compound is driven by the established importance of the 8-arylquinoline scaffold in both medicinal chemistry and materials science. researchgate.netrsc.org The 8-arylated quinoline moiety is a key structural element in a number of bioactive compounds. acs.org The direct functionalization of the quinoline core at the C8 position to create such derivatives is a significant area of research in synthetic chemistry. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information related to the synthesis and properties of quinoline derivatives discussed in this article.

Table 1: Synthesis of Substituted Quinolines

Starting Material(s)Reagent(s)ProductReaction Type
Isatin (B1672199), 4-BromoacetophenoneEthanol, Base2-(4-Bromophenyl)quinoline-4-carboxylic acidPfitzinger Reaction
Quinoline-N-oxide, Aryl(mesityl)iodonium triflatesPd(OAc)₂, Acetic Acid8-Arylquinoline-N-oxidePalladium-catalyzed C-H arylation
Quinoline-N-oxide, Arylboronic acidsRu(II)-catalyst8-ArylquinolinesRuthenium-catalyzed C-H arylation and deoxygenation
8-Hydroxyquinoline, Para-alkylbenzaldehyde, UreaHCl4-Aryl-3,4-dihydro-2H- researchgate.netbeilstein-journals.orgoxazino[5,6-h]quinolin-2-oneAcid-catalyzed condensation

Table 2: Properties of Selected Quinoline Derivatives

CompoundKey Structural Feature(s)Noted Property/Application
8-HydroxyquinolineHydroxyl group at the 8-positionBidentate chelating agent, diverse biological activities
2-Styryl-8-hydroxyquinolinesStyryl group at the 2-position, hydroxyl at the 8-positionNon-planar molecular geometry, cytotoxicity against cancer cells
2-Styryl-8-nitroquinolinesStyryl group at the 2-position, nitro at the 8-positionMore planar molecular geometry compared to 8-hydroxy derivatives
8-ArylquinolinesAryl group at the 8-positionImportant scaffold in pharmaceuticals and materials science

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393817-78-1

Molecular Formula

C15H10BrN

Molecular Weight

284.15 g/mol

IUPAC Name

8-(4-bromophenyl)quinoline

InChI

InChI=1S/C15H10BrN/c16-13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H

InChI Key

RAFPKRKWQYIVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Synthetic Methodologies for 8 4 Bromophenyl Quinoline and Its Structural Analogues

Direct Synthesis Approaches to 8-(4-Bromophenyl)quinoline Core

Direct approaches focus on the late-stage introduction of the 4-bromophenyl group onto a pre-existing quinoline (B57606) molecule. These methods are prized for their efficiency and are often centered around the selective activation of a specific C-H bond on the quinoline ring.

C8-Selective C-H Arylation Reactions of Quinoline N-Oxides

The functionalization of quinolines at the C8 position has traditionally been challenging compared to the more electronically favored C2 position. nih.gov The use of quinoline N-oxides as substrates has emerged as a key strategy to direct arylation to the C8 position. nih.govacs.org Various transition-metal catalysts, including palladium, rhodium, and ruthenium, have been successfully employed for this transformation. nih.govresearchgate.net

A notable palladium-catalyzed C-H arylation of quinoline N-oxides proceeds with high selectivity for the C8-isomer. nih.govacs.org This method demonstrates broad synthetic scope, tolerating a variety of functional groups on both the quinoline N-oxide and the iodoarene coupling partner. nih.govacs.org For instance, the reaction between quinoline N-oxide and 1-bromo-4-iodobenzene, using a palladium acetate (B1210297) catalyst with silver phosphate (B84403) as an additive, yields the C8-arylated N-oxide product with high selectivity over the C2 isomer. acs.org Subsequent reduction of the N-O bond with an agent like hypophosphorous acid furnishes the final this compound. nih.govacs.org

Similarly, ruthenium(II) and rhodium(III) catalysts can also achieve C8 arylation. acs.org A Ru(II)-catalyzed process can perform a tandem C-H activation and in-situ deoxygenation, directly yielding 8-arylquinolines from quinoline N-oxides and arylboronic acids. nih.govacs.org Using this method, this compound was obtained in a 35% yield. acs.org In contrast, using a Rh(III) catalyst under similar conditions selectively produces the 8-arylquinoline N-oxide without deoxygenation. nih.govacs.org

Table 1: Comparison of Catalytic Systems for C8-Arylation of Quinoline N-Oxide
Catalyst SystemArylating AgentKey FeaturesProductReported YieldReference
Pd(OAc)₂, Ag₃PO₄1-Bromo-4-iodobenzeneHigh C8/C2 selectivity (>20:1); Tolerates various functional groups. acs.orgThis compound N-oxideGood to excellent acs.org nih.govacs.org
Ru(II) complex(4-Bromophenyl)boronic acidTandem arylation and deoxygenation in one pot. acs.orgThis compound35% acs.org acs.org
Rh(III) complex(4-Bromophenyl)boronic acidSelective arylation without deoxygenation. nih.govThis compound N-oxideExcellent regioselectivity nih.gov nih.govacs.org

Tandem Microwave-Assisted Protocols for Expedited Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of 8-arylquinolines. nih.gov Reaction times for C-H arylation can be dramatically reduced from approximately 16 hours under conventional heating to under an hour with microwave assistance, without compromising the yield. nih.govacs.org

A highly efficient, practical one-pot protocol for the synthesis of this compound from quinoline has been developed utilizing microwave irradiation for each step. nih.govacs.org This tandem procedure involves:

N-oxidation of quinoline.

Palladium-catalyzed C8-arylation with 1-bromo-4-iodobenzene.

Reduction of the resulting N-oxide with hypophosphorous acid.

Synthetic Routes via Quinoline Ring Formation and Subsequent Derivatization

An alternative to direct arylation involves constructing a functionalized quinoline ring system first, which can then be derivatized to yield the target compound. These methods offer versatility in introducing a wide range of substituents onto the quinoline scaffold.

Pfitzinger Reaction Protocols for 2,4-Disubstituted Quinoline-4-carboxylic Acid Precursors

The Pfitzinger reaction is a classic and powerful method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group under basic conditions. wikipedia.orgmdpi.com

This protocol is particularly relevant for creating precursors to compounds like this compound. For example, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid is readily achieved via a Pfitzinger reaction between isatin and 4-bromoacetophenone. nih.govacs.orgresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl group of 4-bromoacetophenone to form an imine, which subsequently cyclizes and dehydrates to yield the aromatic quinoline ring system. wikipedia.org The resulting 2-(4-bromophenyl)quinoline-4-carboxylic acid is a versatile intermediate that can undergo further transformations. nih.govacs.org

Table 2: Pfitzinger Synthesis of a Key Quinoline Precursor
Reactant 1Reactant 2ConditionsProductReference
Isatin4-BromoacetophenoneBasic (e.g., KOH), Refluxing Ethanol nih.govacs.org2-(4-Bromophenyl)quinoline-4-carboxylic acid nih.govacs.orgresearchgate.net

Multi-component Cyclization Strategies for Functionalized Quinoline Scaffolds

Multi-component reactions (MCRs) provide a highly efficient pathway to complex and functionalized quinoline scaffolds in a single step. scispace.com These reactions combine three or more starting materials to build the heterocyclic core, offering significant advantages in terms of atom economy and operational simplicity.

One well-known example is the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. austinpublishinggroup.comacs.org By selecting the appropriate starting materials, such as aniline, 4-bromobenzaldehyde, and pyruvic acid, a quinoline ring bearing a 4-bromophenyl substituent at the 2-position can be constructed. Another strategy involves the reaction of an aldehyde, an amine, and an alkyne, which can be catalyzed by iron(III) chloride under microwave irradiation to yield 2,4-disubstituted quinolines. scispace.com

Furthermore, a four-component reaction has been developed for the synthesis of 2-amino-4-(4-bromophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline, demonstrating the power of MCRs to rapidly generate complex quinoline derivatives bearing the desired bromophenyl moiety. sapub.org These functionalized quinoline scaffolds produced via MCRs serve as valuable precursors for further synthetic elaboration. nih.govacs.org

Strategic Functionalization of Bromine Substituents on Quinoline Ring Systems

The bromine atom is a versatile functional handle in organic synthesis, enabling a variety of cross-coupling and substitution reactions. Strategies involving the functionalization of bromoquinolines are therefore central to the synthesis of complex derivatives.

One approach involves starting with a bromoquinoline and introducing other substituents. For example, the bromine atom on a quinoline ring can be activated by an adjacent electron-withdrawing group, such as a nitro group, to facilitate nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This allows for the introduction of amines and other heteroatoms. semanticscholar.org Another powerful technique is the Br/Mg exchange reaction, which converts a bromoquinoline into a highly reactive organomagnesium (Grignard) reagent. acs.org This intermediate can then be reacted with various electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. acs.org The Chan-Lam C-O cross-coupling offers a method to react bromoquinolines, such as 6-bromoquinolin-4-ol, with aryl boronic acids to form phenoxy quinoline ethers. mdpi.com

Conversely, bromine can be strategically introduced onto a pre-existing quinoline scaffold. The direct bromination of 1,2,3,4-tetrahydroquinoline (B108954) is an effective method for functionalizing both the benzene (B151609) and pyridine (B92270) rings, which can then be aromatized to yield polybrominated quinolines. nih.govresearchgate.net These brominated quinolines are valuable precursors for further derivatization through substitution or cross-coupling reactions. semanticscholar.orgnih.gov

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a pivotal analytical technique for the structural elucidation of "8-(4-Bromophenyl)quinoline," providing precise information on its molecular weight and offering insights into its structure through the analysis of its fragmentation patterns. While detailed experimental mass spectra for this specific compound are not widely published, the expected mass spectrometric behavior can be reliably predicted based on its chemical structure and the known fragmentation patterns of related quinoline (B57606) and bromo-aromatic compounds.

Molecular Weight Confirmation

The chemical formula for "this compound" is C15H10BrN. catsyn.comcatsyn.com The molecular weight of this compound is approximately 284.15 g/mol . catsyn.comcatsyn.com In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the compound is expected to exhibit a prominent molecular ion peak. Due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. whitman.edulibretexts.org This will appear as two peaks of almost equal intensity, [M]+ and [M+2]+, separated by two mass-to-charge units (m/z). This distinctive isotopic signature is a key indicator for the presence of a single bromine atom in the molecule and serves as a strong confirmation of the compound's elemental composition.

Interactive Data Table: Predicted Isotopic Distribution for the Molecular Ion of this compound

IonCorresponding IsotopePredicted m/zRelative Abundance (%)
[C15H10(79)BrN]+79Br~283.0~100
[C15H10(81)BrN]+81Br~285.0~98

Note: The m/z values are approximate and depend on the ionization method and the mass analyzer's resolution. The relative abundances are based on the natural isotopic abundance of bromine.

Fragmentation Pattern Analysis

Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), "this compound" is expected to undergo characteristic fragmentation, providing further structural confirmation. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.

Key predicted fragmentation pathways include:

Loss of the Bromine Radical: A common fragmentation for bromo-aromatic compounds is the homolytic cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br). miamioh.edu This would lead to a significant fragment ion at an m/z corresponding to the [M-Br]+ species.

Fragmentation of the Quinoline Ring: The quinoline moiety itself has characteristic fragmentation patterns. A notable fragmentation pathway for quinoline and its derivatives is the loss of a neutral molecule of hydrogen cyanide (HCN). chempap.orgrsc.org This would result in a fragment ion corresponding to [M-HCN]+ or, if it occurs after the loss of bromine, [M-Br-HCN]+.

Cleavage of the Phenyl-Quinoline Bond: The single bond connecting the bromophenyl group to the quinoline ring can also be a site of cleavage, leading to fragments corresponding to the bromophenyl cation or the quinoline cation, although this is generally less favored than the loss of the halogen.

Interactive Data Table: Predicted Key Fragment Ions of this compound in Mass Spectrometry

Predicted Fragment IonProposed Structure/LossPredicted m/z (for 79Br)
[C15H10BrN]+Molecular Ion~283.0
[C15H10N]+[M-Br]+~204.1
[C14H9BrN]+[M-H]+~282.0
[C14H9N]+[M-Br-HCN]+~177.1

Note: This table represents a prediction of the major fragmentation patterns. The actual mass spectrum may show additional, less intense fragment ions.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an essential tool for examining the structural and electronic properties of quinoline (B57606) derivatives. nih.govresearchgate.net By employing methods like B3LYP with various basis sets, researchers can accurately model the molecule's behavior. nih.govacs.org

Geometry Optimization and Electronic Structure Analysis (Frontier Molecular Orbitals, Energy Gaps)

Geometry optimization using DFT methods provides the most stable three-dimensional conformation of 8-(4-Bromophenyl)quinoline. This optimized structure is the foundation for further electronic analysis. Key aspects of this analysis involve the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govijpras.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com In substituted quinolines, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic system, with specific regions being more electron-rich or electron-poor depending on the nature and position of the substituents.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Quinolines

Property Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -5.5 to -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.0 to 5.0

Note: These values are representative for aryl-substituted quinoline systems and can vary based on the specific substituents and the computational method used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different potential values on the electron density surface, typically color-coded. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs of heteroatoms like nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions: Correspond to neutral potential.

For this compound, the MEP map would show a significant negative potential (red) around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms and the region around the bromine atom would likely exhibit a positive potential (blue), indicating electrophilic character. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs. mdpi.com It quantifies intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. acs.org

Mechanistic Probing via Computational Modeling

Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions, particularly in the field of C-H functionalization. mdpi.comvub.be

Elucidation of Reaction Pathways and Transition State Characterization

The synthesis of 8-arylquinolines often involves the direct C-H functionalization of the quinoline core, a process that can be effectively studied using computational methods. rsc.org DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, intermediates, transition states, and products. nih.gov

For the palladium-catalyzed C-H arylation of quinoline at the C8 position, theoretical studies suggest a mechanism that often proceeds via a concerted metalation-deprotonation (CMD) pathway. nih.gov In this process, the palladium catalyst coordinates to the quinoline nitrogen, which acts as a directing group, bringing the catalyst into proximity with the C8-H bond. The C-H bond is then cleaved in a single step involving the metal center and a base. Characterizing the transition state for this step is crucial for understanding the reaction's kinetics and determining the rate-limiting step.

Theoretical Evaluation of Regioselectivity and Electronic/Steric Effects in C-H Functionalization

One of the significant challenges in quinoline chemistry is controlling the regioselectivity of C-H functionalization. mdpi.comnih.gov Quinolines have multiple C-H bonds that could potentially react. Computational studies have been vital in explaining the observed preference for functionalization at the C8 position in many palladium-catalyzed reactions. nih.gov

Theoretical evaluations show that the formation of a stable five-membered palladacycle intermediate, involving coordination of the catalyst to the quinoline nitrogen and the C8 carbon, is energetically favorable. nih.gov This chelation-assisted pathway lowers the activation energy for C8-H bond cleavage compared to other positions like C2 or C5. nih.gov Computational models can quantify the electronic and steric effects that govern this selectivity. For example, the electronic properties of the quinoline ring and the steric bulk of the catalyst and substrates can be modeled to predict the most likely site of reaction, aligning with experimental observations. nih.gov

Conformational Dynamics and Energy Landscape Profiling

Detailed computational studies mapping the potential energy surface of this compound by varying the dihedral angle between the quinoline and 4-bromophenyl rings have not been identified in the surveyed literature. Such a study would be essential to determine the ground-state conformation, identify any stable conformers, and calculate the energy barriers for rotation between them. This information is critical for understanding the molecule's flexibility and how its shape influences its interactions and properties.

Solvatochromic Effects on Electronic Properties: A Theoretical Perspective

A theoretical analysis of the solvatochromic effects on this compound, which would involve calculating its electronic absorption spectra in various solvents using methods like TD-DFT with PCM, has not been found. This type of study would reveal how the polarity of the solvent affects the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its absorption wavelengths. Such insights are valuable for predicting the compound's behavior in different chemical environments.

Coordination Chemistry and Ligand Design Principles

Design and Synthesis of 8-(4-Bromophenyl)quinoline-Based Ligands

The design of ligands based on the this compound framework often aims to create polydentate systems capable of forming stable, multi-ring chelate structures with metal ions. The strategic placement of donor atoms influences the resulting complex's geometry and reactivity.

The 8-hydroxyquinoline (B1678124) (oxine) moiety is a classic bidentate chelating agent that binds to metals via its phenolic oxygen and quinoline (B57606) nitrogen atoms, forming a stable five-membered ring. researchgate.netsemanticscholar.org Researchers have successfully integrated this motif with the this compound structure to produce more complex ligands.

One synthetic approach involves a multi-step process starting from anthranilic acid to create a 2-chloromethyl-3-(4-bromophenyl)-3(H)-quinazoline-4-one intermediate. This intermediate is then condensed with 5-amino-8-hydroxyquinoline to yield the polydentate ligand 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-bromophenyl)-3(H)-quinazolin-4-one (HABQ). researchgate.net

Another strategy employs a nucleophilic substitution reaction. 5-Chloromethyl-8-quinolinol hydrochloride (CMQ) can be coupled with amine-containing molecules. For instance, its reaction with 5-(4-bromo phenyl)-(1,3,4) thiadiazol-2-ylamine produces the novel ligand 5-(4-bromo-phenyl)-1,3,4-thizole-2-yl amino methylene-8-quinolinol. sphinxsai.com

Furthermore, tridentate ligands have been prepared using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a key method for synthesizing aryl-substituted ligands like 4-(4-bromophenyl)-2,6-di(quinolin-8-yl)pyridine. researchgate.net

Table 1: Examples of Synthesized Polydentate Ligands

Ligand NameAbbreviationKey Synthetic MethodSource
2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-bromophenyl)-3(H)-quinazolin-4-oneHABQCondensation of an activated quinazolinone with 5-amino-8-hydroxyquinoline researchgate.net
5-(4-bromo-phenyl)-1,3,4-thizole-2-yl amino methylene-8-quinolinol-Nucleophilic substitution between 5-chloromethyl-8-quinolinol and an amine sphinxsai.com
4-(4-bromophenyl)-2,6-di(quinolin-8-yl)pyridine-Palladium-catalyzed Suzuki-Miyaura cross-coupling researchgate.net

Metal Complexation Studies

The coordination behavior of these elaborate ligands with various transition metals has been extensively studied to understand their binding preferences and the resulting structural and electronic properties of the metal chelates.

The 8-hydroxyquinoline portion of these ligands typically acts as a bidentate (N,O⁻) chelator after the deprotonation of the hydroxyl group. researchgate.netsemanticscholar.org This chelation forms a stable five-membered ring with the metal center. researchgate.net

For the ligand HABQ, complexation studies with several divalent transition metals (Cu²⁺, Ni²⁺, Zn²⁺, Mn²⁺, and Co²⁺) have shown a consistent metal-to-ligand stoichiometry of 1:2. researchgate.net Similarly, the ligand 5-(4-bromo-phenyl)-1,3,4-thizole-2-yl amino methylene-8-quinolinol also forms chelates with a 1:2 metal-to-ligand ratio with Cu²⁺, Ni²⁺, Mn²⁺, and Zn²⁺, and a 1:2 ratio with Co³⁺. sphinxsai.com

In contrast, ligands with multiple quinoline units can exhibit different coordination modes. For example, 6,6′-di-(8″-quinoline)-2,2′-bipyridine, a related tetradentate ligand, binds to a Co(II) center in a tetradentate fashion, engaging all four nitrogen donors. mdpi.com The tridentate ligand 4-(4-bromophenyl)-2,6-di(quinolin-8-yl)pyridine forms bistridentate complexes with ruthenium(II). researchgate.net

The stoichiometry and the nature of the metal ion dictate the final coordination geometry of the complex. Spectroscopic and magnetic measurements are key to elucidating these structures.

For the 1:2 complexes of the HABQ ligand, an octahedral geometry has been proposed for the Co(II), Ni(II), and Mn(II) chelates. researchgate.net The Cu(II) complex is suggested to have a distorted octahedral geometry, which is common for copper due to the Jahn-Teller effect, while the Zn(II) complex adopts a tetrahedral geometry. researchgate.net Similar geometries have been proposed for other quinoline-based complexes derived from quinazoline-4-one and 8-hydroxyquinoline. researchgate.net

The coordination of tetradentate ligands like 6,6′-di-(8″-quinoline)-2,2′-bipyridine with Co(II) results in a distorted octahedral geometry, with the ligand occupying the equatorial plane and two counter-anions in the axial positions. mdpi.com The Ru(II) complex with the tridentate 4-(4-bromophenyl)-2,6-di(quinolin-8-yl)pyridine also displays an octahedral geometry, with intramolecular stacking of the quinoline units being a notable structural feature. researchgate.net DFT calculations on other quinoline Schiff base complexes have also predicted distorted octahedral geometries. bendola.com

Table 2: Coordination Properties of Metal Complexes with this compound-Related Ligands

LigandMetal IonStoichiometry (M:L)Proposed GeometrySource
HABQCo(II), Ni(II), Mn(II)1:2Octahedral researchgate.net
HABQCu(II)1:2Distorted Octahedral researchgate.net
HABQZn(II)1:2Tetrahedral researchgate.net
5-(4-bromo-phenyl)-1,3,4-thizole-2-yl amino methylene-8-quinolinolCu(II), Ni(II), Mn(II), Zn(II)1:2Not specified sphinxsai.com
6,6′-di-(8″-quinoline)-2,2′-bipyridineCo(II)1:1Distorted Octahedral mdpi.com
4-(4-bromophenyl)-2,6-di(quinolin-8-yl)pyridineRu(II)1:2Octahedral researchgate.net

Catalytic Applications of Metal-Quinoline Complexes

The unique electronic and steric properties of metal-quinoline complexes make them effective catalysts in a variety of organic transformations. researchgate.netcolab.ws The quinoline moiety can act as a directing group, facilitating regioselective reactions, or as a robust ligand framework that stabilizes the catalytic metal center. researchgate.netnih.gov

Palladium(II) complexes featuring quinoline-based ligands have been successfully employed for the selective chlorination of the β-C(sp³)−H bond in free carboxylic acids. researchgate.net In these systems, the quinoline ligand is thought to interact with the substrate via hydrogen bonding, creating a macrocyclic structure that facilitates the targeted C-H activation. researchgate.net

Rhodium-based catalysts are also prominent. Cationic rhodium complexes have been used to catalyze domino reactions between aromatic olefins and anilines to produce substituted quinoline derivatives. researchgate.net This process involves a novel oxidative amination of the olefin as the key step. researchgate.net

Furthermore, iridium-catalyzed C-H borylation reactions have been developed using the quinoline group as a directing element. thieme-connect.com This allows for highly site-selective borylation of the ortho-C-H bond in 8-arylquinolines. thieme-connect.com Iron(III) has also been shown to be an effective catalyst for the highly regioselective halogenation of 8-amidoquinolines in water, highlighting the move towards more sustainable catalytic systems. mdpi.com

Table 3: Selected Catalytic Applications of Metal-Quinoline Complexes

Metal CatalystLigand TypeReaction TypeKey FeatureSource
Palladium(II)Quinoline-basedβ-C(sp³)–H ChlorinationLigand assists via H-bonding with substrate researchgate.net
Rhodium(I)PhosphineDomino Reaction (Quinoline Synthesis)Oxidative amination of olefins researchgate.net
IridiumBipyridine-basedC-H BorylationQuinoline acts as a directing group for ortho-selectivity thieme-connect.com
Iron(III)- (substrate as ligand)C-H HalogenationCatalysis in water; high regioselectivity mdpi.com

Photophysical Characteristics and Advanced Optoelectronic Applications

Comprehensive Spectroscopic Analysis of Photophysical Behavior

The photophysical properties of quinoline (B57606) derivatives are dictated by electronic transitions within their aromatic structure. The introduction of a bromophenyl group at the 8-position is expected to modulate these properties.

The electronic absorption spectrum of quinoline-based compounds is typically characterized by distinct bands corresponding to π–π* and n–π* transitions. scielo.brnih.gov For 8-(4-Bromophenyl)quinoline, one would anticipate several absorption bands in the UV region.

π–π Transitions:* These are high-energy, high-intensity transitions occurring within the conjugated π-system of the quinoline and phenyl rings. For similar 2,4-disubstituted quinolines, these transitions result in intense absorption bands typically observed below 300 nm. scielo.br For instance, quinoline-fused spiro-quinazolinones show a high-energy π–π* transition in the 250–280 nm range. acs.org

n–π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron from the nitrogen heteroatom to an anti-bonding π* orbital. These transitions are formally forbidden and thus appear as weaker, lower-intensity bands or shoulders at longer wavelengths, often in the 320–380 nm range for related quinoline structures. scielo.bracs.org

The molar extinction coefficient (ε) for the π–π* transitions is expected to be high (typically > 10⁴ M⁻¹cm⁻¹), indicative of an allowed transition, while the n–π* transitions would have a significantly lower ε value. The solvent environment can influence the position of these bands; polar solvents may cause a blue shift (hypsochromic shift) in n–π* transitions and a red shift (bathochromic shift) in π–π* transitions. nih.gov

Table 1: Expected UV-Visible Absorption Characteristics for this compound Based on Analogous Compounds

Transition Type Expected Wavelength (λ_max) Range Expected Molar Extinction Coefficient (ε) Reference Compound Type
π–π* 250 - 300 nm > 10⁴ M⁻¹cm⁻¹ Substituted Quinolines scielo.br

Following photoexcitation, this compound is expected to exhibit fluorescence from the decay of the lowest excited singlet state (S₁) to the ground state (S₀).

Fluorescence Emission: The emission wavelength depends on the energy gap between the S₁ and S₀ states. For example, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, a related compound, is a blue-light-emitting phosphor with an emission maximum at 422 nm upon excitation at 373 nm. ijlaindia.org This suggests that this compound could also be a blue-emitting fluorophore.

Quantum Yields (Φ_F): The fluorescence quantum yield represents the efficiency of the emission process. It is highly sensitive to the rates of competing non-radiative decay pathways, such as intersystem crossing (ISC) and internal conversion. The presence of the heavy bromine atom is known to enhance the rate of ISC, which could lead to a lower fluorescence quantum yield compared to non-halogenated analogues. However, some complex quinoline derivatives have been reported with high quantum yields. nih.govresearchgate.net

Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (S₀→S₁) and the emission maximum (S₁→S₀). It arises from energy loss due to vibrational relaxation in the excited state. Quinoline derivatives typically exhibit significant Stokes shifts. acs.orgnih.gov

Fluorescence Lifetimes (τ_F): The lifetime of the excited state is typically in the nanosecond range for fluorescent organic molecules. nih.gov

Table 2: Illustrative Fluorescence Properties of a Related Bromophenyl-Quinoline Derivative

Compound Excitation λ_max (nm) Emission λ_max (nm) Color Stokes Shift (nm) Reference

Room Temperature Phosphorescence (RTP) Phenomena

The most significant photophysical feature anticipated for this compound is Room Temperature Phosphorescence (RTP). RTP is emission from the triplet excited state (T₁) to the singlet ground state (S₀), a spin-forbidden process that is often weak and easily quenched under ambient conditions. rhhz.net

The observation of RTP in purely organic molecules requires specific structural features and environmental conditions to both promote triplet state formation and prevent its non-radiative quenching.

Heavy Atom Effect: The primary mechanism enabling RTP in this compound would be the internal heavy atom effect. The bromine atom enhances spin-orbit coupling (SOC), which facilitates the normally forbidden intersystem crossing (ISC) from the S₁ state to the T₁ state. rhhz.net This increased rate of ISC (k_ISC) populates the triplet state more efficiently, making subsequent phosphorescent emission more probable.

Rigidification: To prevent non-radiative decay of the long-lived triplet state through vibrational and rotational motions, the molecular structure must be held in a rigid conformation. pku.edu.cn This is typically achieved by:

Crystallization: Forming a well-ordered crystal lattice can lock the molecule in place, minimizing vibrational quenching. This is known as crystallization-induced phosphorescence (CIP). rhhz.net

Host-Guest Chemistry: Encapsulating the phosphor within the cavity of a rigid host molecule (e.g., cyclodextrins, cucurbiturils) can shield it from quenchers (like molecular oxygen) and restrict molecular motion. rhhz.netpku.edu.cn For instance, derivatives of 4-(4-bromophenyl)-pyridine show significantly enhanced RTP when complexed with cucurbit bendola.comuril. pku.edu.cn

Polymer Matrices: Dispersing the molecule in a rigid polymer matrix at room temperature can also provide the necessary rigidity.

Once populated, the triplet state (T₁) of this compound can deactivate through several competing pathways:

Radiative Decay (Phosphorescence): The desired pathway is the radiative transition from T₁ to S₀, giving rise to RTP. This emission would be red-shifted compared to its fluorescence and have a much longer lifetime, typically on the order of microseconds to milliseconds. rhhz.net

Non-Radiative Decay: This is the dominant pathway in the absence of a rigid environment. The energy of the triplet state is dissipated as heat to the surroundings.

Triplet-Triplet Annihilation: At high concentrations or excitation intensities, two molecules in the triplet state can interact, leading to quenching.

Quenching by Molecular Oxygen: Triplet oxygen is a highly efficient quencher of triplet excited states. Therefore, the removal of oxygen is often necessary to observe RTP in solution or in less rigid matrices. rhhz.net

Intermolecular and Intramolecular Energy Transfer Processes

Energy transfer processes involving the excited states of this compound are also plausible, particularly in condensed phases or multicomponent systems.

Intramolecular Energy Transfer: While the molecule itself is a single unit, in more complex systems where it might be a substituent, energy could be transferred between different parts of a larger molecule. For instance, in some donor-acceptor systems, energy is transferred from a locally excited state on one part of the molecule to a charge-transfer state involving the entire system. researchgate.net

Intermolecular Energy Transfer: this compound could act as either an energy donor or an acceptor in the presence of other chromophores.

As a Donor: If another molecule (acceptor) has an absorption spectrum that overlaps with the fluorescence or phosphorescence spectrum of this compound, energy can be transferred. Phosphorescence Resonance Energy Transfer (PRET) is particularly efficient due to the long lifetime of the triplet state, allowing energy to be transferred over longer distances. pku.edu.cn

As an Acceptor: The compound could accept energy from another excited molecule (donor), provided its absorption spectrum overlaps with the donor's emission.

These energy transfer processes are fundamental to applications such as light-harvesting systems and sensitized photocatalysis.

Phosphorescence Energy Transfer (PET) Systems

Phosphorescence Energy Transfer (PET) is a process where a donor molecule in its excited triplet state transfers energy to an acceptor molecule. This mechanism is crucial in the development of various photoactive systems. In the context of quinoline derivatives, while direct studies on this compound in PET systems are not extensively detailed in the provided results, the broader class of bromophenyl-containing organic molecules has been shown to be effective in such applications.

For instance, a purely organic light-harvesting PET system was constructed using 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY) as a donor. nih.govrsc.org In this system, the complexation of CD-PY with cucurbit nih.govuril (CB nih.gov) induces a green phosphorescence. nih.gov The subsequent addition of an acceptor, like Rhodamine B (RhB), leads to a new delayed fluorescence emission, demonstrating an efficient PET process. nih.gov This system exhibited a high energy transfer efficiency of 84% and a significant antenna effect. nih.gov Such findings with a structurally related bromophenyl compound suggest the potential of this compound to act as a donor in similar PET systems, where its phosphorescent properties could be harnessed for applications like biological imaging. rsc.org

Phosphorescence Resonance Energy Transfer (PRET)

Phosphorescence Resonance Energy Transfer (PRET) is a specific type of energy transfer where the donor, in its triplet excited state, non-radiatively transfers energy to an acceptor molecule, which then fluoresces. nankai.edu.cnnih.gov This process is highly dependent on the spectral overlap between the donor's phosphorescence and the acceptor's absorption, as well as the distance between them. nankai.edu.cn

Studies on related bromophenyl-pyridine derivatives have demonstrated their utility in PRET systems. For example, a supramolecular assembly involving 4-(4-bromophenyl)-pyridine modified β-cyclodextrin and cucurbit nih.govuril can act as a donor to transfer energy to a Rhodamine B acceptor, showcasing an efficient PRET process. pku.edu.cn This results in a significant antenna effect and enables applications such as multicolor cell labeling. pku.edu.cn Another example involves a dicationic 6-bromoisoquinoline (B29742) derivative which, when complexed, can transfer energy to near-infrared (NIR) dyes, highlighting the potential for creating long-lifetime NIR emission materials. nankai.edu.cn The fundamental principles of these systems, relying on the phosphorescence of the bromo-aryl moiety, suggest that this compound could be a viable candidate for designing novel PRET-based materials for applications in biological imaging and light-harvesting devices. nankai.edu.cnrsc.org

Structure-Photophysical Property Relationships in Quinoline Derivatives

The luminescence properties of quinoline derivatives, including this compound, are intricately linked to their molecular structure and the surrounding environment. Understanding these relationships is key to designing materials with desired optical characteristics.

Influence of Substituent Effects on Luminescence Properties

The electronic nature of substituents on the quinoline core and its appended aryl groups significantly impacts the photophysical properties of the resulting molecule. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission characteristics. researchgate.net

Table 1: Effect of Substituents on the Photophysical Properties of Quinoline Derivatives

Quinoline Derivative ClassSubstituentEffect on LuminescenceReference
2-Styryl-8-hydroxy QuinolinesElectron-withdrawing (-Br) on styryl ringEnhanced cytotoxicity acs.org
2-Arylethenyl-8-hydroxyquinoline Zn(II) complexesElectron-donating (tert-butyl)Enlarged HOMO-LUMO energy gap researchgate.net
2-Arylethenyl-8-hydroxyquinoline Zn(II) complexesElectron-withdrawing (CN)Decreased HOMO-LUMO energy gap researchgate.net
4,6,8-Triarylquinoline-3-carbaldehydes4-FluorophenylHigher fluorescence emission intensity nih.gov
4-ArylquinolinesAmino group at 4-aryl positionEnhanced fluorescence nih.gov
Quinoline-based zinc(II)–Schiff base complexesElectron-donating group on anilineImproved mechanochromic luminescence rsc.org

Environmental and Aggregation-Induced Emission Effects on Photoluminescence

The photoluminescence of quinoline derivatives is highly sensitive to their local environment, including solvent polarity and the state of aggregation. Many quinoline-based compounds exhibit solvatochromism, where the emission wavelength shifts with the polarity of the solvent. nih.gov This is often due to changes in the charge distribution of the molecule in its excited state.

A particularly interesting phenomenon observed in some quinoline derivatives is Aggregation-Induced Emission (AIE). acs.orgwikipedia.org In contrast to the common aggregation-caused quenching, AIE-active molecules are weakly emissive in solution but become highly luminescent in the aggregated or solid state. acs.orgwikipedia.org This effect is attributed to the restriction of intramolecular motion in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission. wikipedia.org Quinoline-based zinc(II)–Schiff base complexes, for instance, exhibit remarkable aggregation-induced emission enhancement (AIEE) in solvent mixtures where they form nano-aggregates. rsc.org The AIEE performance can be further promoted by structurally linking two quinoline units. rsc.org This property is valuable for developing sensors and imaging agents that can be "turned on" in specific environments. researchgate.net

Design Principles for Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The design of efficient Organic Light-Emitting Diodes (OLEDs) and other luminescent materials relies on a set of key principles related to the electronic and photophysical properties of the constituent organic compounds. sigmaaldrich.com Quinoline derivatives have emerged as a promising class of materials for these applications due to their high electroluminescence efficiency and the ease with which their properties can be modified. mdpi.com

For a material to function effectively in an OLED, its HOMO and LUMO energy levels must be appropriately aligned with those of adjacent layers (hole transport layer, electron transport layer) to ensure efficient charge injection and transport. sigmaaldrich.com The material should also possess a high photoluminescence quantum yield to maximize the conversion of electrical energy into light. researchgate.net The triplet energy of the host material is also a critical parameter, especially in phosphorescent OLEDs, as it must be higher than that of the dopant to prevent energy back-transfer. sigmaaldrich.com

Quinoline derivatives have been successfully used in various roles within OLEDs, including as emitters and electron-transporting materials. tandfonline.comijcce.ac.ir For instance, benzo[q]quinoline derivatives have been shown to be efficient emitters, with the device performance influenced by the formation of electroplexes. tandfonline.com The non-planar structure of some of these derivatives can reduce molecular self-attraction in the solid state, which is beneficial for device fabrication. tandfonline.com Furthermore, the introduction of different substituents on the quinoline core allows for the tuning of emission color and efficiency. bohrium.comnih.gov For example, pyrazolo[3,4-b]quinoline derivatives have been investigated for their blue fluorescence with high quantum yields. researchgate.net The development of new synthetic methods, such as the one-pot synthesis of 8-arylquinolines, facilitates the creation of a wider range of quinoline-based materials for OLED applications. nih.gov

Supramolecular Chemistry and Self Assembly of 8 4 Bromophenyl Quinoline Derivatives

Host-Guest Interactions with Macrocyclic Receptors

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry. nih.govnih.govresearchgate.netresearchgate.net Derivatives of 8-(4-bromophenyl)quinoline have been shown to act as effective guests for various macrocyclic receptors, leading to the formation of stable host-guest complexes with interesting properties. nih.govresearchgate.netpku.edu.cnrsc.orgnih.gov

Formation of Pseudorotaxanes and Inclusion Complexes (e.g., with Cucurbiturils, Cyclodextrins)

The hydrophobic cavity and polar portals of cucurbit[n]urils (CB[n]) and the truncated cone structure of cyclodextrins (CDs) make them ideal hosts for aromatic guests like this compound derivatives. nih.govresearchgate.netpku.edu.cnrsc.org The formation of pseudorotaxanes, where the linear guest molecule is threaded through the macrocyclic host, and other inclusion complexes has been extensively studied. nih.govrsc.orgomicsdi.org

For instance, a 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY) has been shown to form a host-guest inclusion complex with cucurbit nankai.edu.cnuril (CB nankai.edu.cn). rsc.org In this system, the 4-(4-bromophenyl)pyridinium moiety of the modified cyclodextrin (B1172386) threads into the cavity of CB nankai.edu.cn. rsc.org This encapsulation is driven by a combination of hydrophobic interactions and ion-dipole interactions between the positively charged pyridinium (B92312) group and the carbonyl portals of the CB nankai.edu.cn host. nih.gov Similarly, the formation of inclusion complexes with native cyclodextrins has been observed, where the hydrophobic bromophenylquinoline portion of the molecule is encapsulated within the cyclodextrin cavity, shielding it from the aqueous environment. pku.edu.cnrsc.org

These host-guest interactions significantly alter the physicochemical properties of the this compound derivative, including its solubility, stability, and photophysical behavior. nih.govpku.edu.cn

Investigation of Binding Mechanisms and Complex Stoichiometry

The binding between this compound derivatives and macrocyclic hosts is governed by a variety of non-covalent interactions, including hydrophobic effects, van der Waals forces, and ion-dipole interactions. nih.gov The stoichiometry of the resulting complexes is typically 1:1 or 2:1 (guest:host), depending on the size of the host cavity and the guest molecule. mdpi.com

For example, studies on the interaction between a 4-(4-bromophenyl)pyridinium derivative and cucurbit nankai.edu.cnuril (CB nankai.edu.cn) revealed the formation of a stable 2:1 inclusion complex. mdpi.com This was confirmed by various techniques, including ¹H NMR spectroscopy, mass spectrometry, and isothermal titration calorimetry (ITC). mdpi.com The driving force for this specific stoichiometry is the ability of the large CB nankai.edu.cn cavity to simultaneously accommodate two guest molecules. nih.govmdpi.com In contrast, smaller macrocycles like β-cyclodextrin typically form 1:1 complexes with similar guests. researchgate.netpku.edu.cn

HostGuestStoichiometry (Host:Guest)Key Driving ForcesRef.
Cucurbit nankai.edu.cnuril4-(4-bromophenyl)pyridinium derivative1:2Hydrophobic interactions, π-π stacking, Ion-dipole interactions mdpi.com
β-Cyclodextrin4-(4-bromophenyl)-pyridine modified β-cyclodextrin1:1Hydrophobic interactions rsc.org

Construction of Multivalent Supramolecular Architectures

Multivalency, the simultaneous interaction of multiple ligands with multiple receptor sites, is a powerful strategy for creating highly stable and specific supramolecular assemblies. rsc.orgnankai.edu.cncam.ac.uk Derivatives of this compound have been incorporated into multivalent systems to construct complex architectures with emergent properties. nih.govrsc.orgnankai.edu.cn

Dynamic Control and Responsiveness in Supramolecular Systems (e.g., pH, photo-control)

A key feature of supramolecular systems is their dynamic and reversible nature, which allows for external control over their assembly and disassembly. rug.nl This responsiveness can be triggered by various stimuli, including changes in pH or exposure to light. rsc.orgrug.nl

For example, pH-controlled molecular shuttling has been demonstrated in a supramolecular system based on a 6-bromoisoquinoline (B29742) derivative and cucurbit nih.govuril (CB nih.gov). rsc.org By altering the pH of the solution, the protonation state of the guest molecule can be changed, thereby modulating its binding affinity for the CB nih.gov host and controlling its position within a rotaxane structure. rsc.org

Photo-control has also been achieved in systems incorporating photoisomerizable units, such as azobenzene (B91143). rsc.org In a ternary system composed of a bromo-naphthalene modified polymer, γ-cyclodextrin, and a poly-azobenzene, the photo-induced trans-cis isomerization of the azobenzene moiety can be used to reversibly control the formation and dissociation of the supramolecular assembly, and consequently its phosphorescence properties. rsc.org

Assembly-Induced Emission and Luminescence Enhancement

Derivatives of this compound often exhibit weak emission in solution due to rotational and vibrational motions that lead to non-radiative decay of the excited state. pku.edu.cnacs.org However, upon aggregation or inclusion within a rigid supramolecular assembly, these motions can be restricted, leading to a phenomenon known as aggregation-induced emission (AIE) or assembly-induced emission, resulting in significant luminescence enhancement. pku.edu.cnacs.orgarabjchem.org

The formation of host-guest complexes with cucurbiturils and cyclodextrins is a particularly effective strategy for inducing emission in this compound derivatives. pku.edu.cnrsc.org For instance, when a 4-(4-bromophenyl)-pyridine modified β-cyclodextrin (CD-PY) is encapsulated within CB nankai.edu.cn, a notable phosphorescence emission is observed at 510 nm, whereas the free CD-PY is non-phosphorescent in water. rsc.org This is attributed to the rigidification of the guest molecule within the host cavity, which suppresses non-radiative decay pathways and promotes phosphorescence. pku.edu.cnrsc.org

Furthermore, these supramolecular assemblies can act as donors in phosphorescence energy transfer (PRET) systems. nankai.edu.cnrsc.org By doping the phosphorescent assembly with a suitable acceptor dye, such as rhodamine B, efficient energy transfer can occur, leading to emission at longer wavelengths. rsc.orgnankai.edu.cn This approach has been utilized to construct light-harvesting systems with high energy transfer efficiencies and significant antenna effects. nankai.edu.cnrsc.orgnankai.edu.cn

SystemEmission TypeKey FeatureRef.
4-(4-bromophenyl)-pyridine modified β-cyclodextrin @ CB nankai.edu.cnPhosphorescenceAssembly-induced emission rsc.org
4-(4-bromophenyl)pyridinium-modified Hyaluronic Acid / CB nankai.edu.cn / LaponiteRoom-Temperature PhosphorescenceMultivalent assembly enhancement rsc.orgnankai.edu.cn
6-Bromoisoquinoline derivative @ CB nankai.edu.cnPhosphorescenceConfinement-induced emission nankai.edu.cn

Emerging Research Directions and Future Outlook

Development of Advanced Catalytic Systems Based on Quinoline (B57606) Frameworks

Quinoline and its derivatives have become widely utilized as ligands in organometallic catalysis. mdpi.com The nitrogen atom in the quinoline ring provides a coordination site for metal centers, and the extended aromatic system can be modified to fine-tune the electronic and steric properties of the resulting catalyst. The development of advanced catalytic systems often relies on the strategic functionalization of the quinoline core to enhance catalytic activity, selectivity, and stability. mdpi.com

The synthesis of 8-(4-Bromophenyl)quinoline serves as a critical step toward creating more complex, functionalized ligands. For instance, it is a precursor for quinoline-boronate systems, which can be employed in various cross-coupling reactions. The bromo-phenyl moiety offers a reactive handle for further chemical transformations, such as Suzuki or Sonogashira couplings, allowing for the construction of elaborate ligand architectures. These ligands can coordinate with transition metals like palladium, copper, and nickel to catalyze a wide range of organic transformations, including C-H activation and cross-coupling reactions that are fundamental to green chemistry. mdpi.com The future in this area points towards designing catalysts based on the this compound framework for highly regioselective reactions, leveraging the specific steric and electronic influence of the 8-substituent on the metal's coordination sphere.

Catalytic Application AreaRole of Quinoline FrameworkPotential of this compound
Cross-Coupling Reactions Acts as a directing group and ligand for transition metals (e.g., Pd, Ni, Cu).The bromophenyl group can be a site for further coupling or can tune the electronic properties of the metal center.
C-H Activation/Functionalization The quinoline nitrogen can direct the metal catalyst to a specific C-H bond for activation. mdpi.comThe substituent at the 8-position influences the regioselectivity of the C-H functionalization on the quinoline core or the substrate.
Asymmetric Catalysis Chiral quinoline-based ligands are used to induce enantioselectivity.Serves as a scaffold for the synthesis of new chiral ligands by modifying the bromophenyl group.

Innovations in Spectroscopic Techniques for Characterization of Excited States

Understanding the behavior of molecules in their electronically excited states is crucial for the development of photofunctional materials used in OLEDs, sensors, and photodynamic therapy. The photophysical properties of quinoline derivatives are a subject of intense study, with innovations in spectroscopic techniques providing deeper insights. researchgate.net

The characterization of excited states often involves a combination of steady-state and time-resolved spectroscopic methods. Techniques like UV-vis absorption and fluorescence spectroscopy reveal basic photophysical parameters, while more advanced methods like transient absorption spectroscopy and time-resolved fluorescence provide information on the dynamics of excited state processes such as intramolecular charge transfer (ICT), intersystem crossing, and excited-state proton transfer (ESPT). researchgate.netresearchgate.net For quinoline derivatives, the nature and position of substituents dramatically influence these processes. researchgate.net

In the case of this compound, the bromine atom, being a heavy atom, is expected to enhance spin-orbit coupling. This could potentially promote intersystem crossing from the singlet excited state to the triplet excited state, a property that is highly desirable for applications in phosphorescence-based OLEDs and as photosensitizers. Future research will likely employ femtosecond and nanosecond transient absorption spectroscopy to map the excited-state relaxation pathways of this compound and its derivatives, clarifying the role of the bromophenyl group in modulating triplet state formation and decay.

Synergistic Methodologies Integrating Computational Design and Experimental Validation

The integration of computational chemistry with experimental synthesis and characterization has become a powerful paradigm in modern chemical research. researchgate.net Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable tools for predicting the geometric and electronic properties of molecules, including their molecular orbital energies (HOMO-LUMO), absorption spectra, and excited state characteristics, before they are ever synthesized in a lab. researchgate.netuantwerpen.be

For quinoline derivatives, these computational approaches have been successfully used to guide the design of molecules with specific properties. mdpi.com Researchers can model how different substituents on the quinoline ring will affect its electronic structure and photophysical behavior. researchgate.net For this compound, DFT calculations can predict its ground-state geometry, dipole moment, and the electronic impact of the bromophenyl substituent. TD-DFT calculations can further predict its UV-vis absorption and emission spectra, which can then be compared with experimental data for validation. researchgate.net

This synergistic approach accelerates the discovery of new functional molecules. For example, a computational model might predict that replacing the bromine atom with another functional group could shift the emission wavelength to a desired color for an OLED application. This prediction can then be tested through targeted synthesis and spectroscopic analysis, creating a feedback loop that refines both the computational models and the understanding of structure-property relationships. researchgate.netmdpi.com

Exploration of Novel Supramolecular Motifs for Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a bottom-up approach to creating complex, functional materials. Quinoline derivatives are excellent building blocks, or "tectons," for supramolecular assembly due to their ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. acs.org

The this compound molecule possesses two aromatic systems—the quinoline ring and the bromophenyl ring—making it a prime candidate for forming π-π stacking interactions, which are crucial for the performance of organic semiconductors. acs.org Furthermore, the nitrogen atom can act as a hydrogen bond acceptor. Research has shown that host molecules like cucurbit researchgate.neturil (Q researchgate.net) can encapsulate quinoline guests to form stable, multi-component supramolecular systems. mdpi.com

Future exploration in this area will focus on using this compound to construct novel supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. acs.orgresearchgate.net The bromine atom can also participate in halogen bonding, another type of non-covalent interaction, adding another dimension of control over the self-assembly process. These materials could find applications in areas such as gas storage, sensing, and catalysis.

Rational Design Principles for Tunable Photophysical and Optoelectronic Properties

The ability to rationally design molecules with predictable and tunable properties is a central goal of materials chemistry. For fluorescent and optoelectronic materials, the quinoline scaffold provides a highly modular platform. nih.govnih.gov By strategically placing electron-donating and electron-withdrawing groups on the quinoline core, researchers can manipulate the molecule's electronic structure to control its absorption and emission characteristics. nih.gov

Rational design principles allow for the systematic tuning of these properties. For instance, modifying the phenyl ring with strong electron-withdrawing groups (like -CN or -NO2) or electron-donating groups (like -N(CH3)2) would predictably shift the emission wavelength. nih.gov This modular approach, combining a core scaffold like this compound with various functional groups, enables the creation of libraries of compounds with a wide range of photophysical properties, tailored for specific optoelectronic applications. nih.gov

Design PrincipleEffect on Quinoline SystemApplication Example
Push-Pull Architecture Creates intramolecular charge transfer (ICT) character, leading to large Stokes shifts and solvatochromism.Fluorescent probes for sensing solvent polarity or for live-cell imaging. nih.govnih.gov
Heavy Atom Effect Introduction of atoms like bromine or iodine enhances intersystem crossing to the triplet state.Phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs).
Extended π-Conjugation Adding more aromatic rings shifts absorption and emission to longer wavelengths (red-shift).Near-infrared (NIR) dyes and emitters for bio-imaging or telecommunications.
Steric Hindrance Bulky groups can prevent aggregation-caused quenching in the solid state, leading to aggregation-induced emission (AIE).Solid-state lighting and emissive displays.

Q & A

Q. How does crystallographic data inform the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions, such as C–H···π bonds (e.g., 2.9 Å distances) and π–π stacking, which stabilize crystal lattices. For example, triclinic packing (space group P1) observed in chlorophenyl-quinoline derivatives highlights the role of halogen bonding in molecular packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.